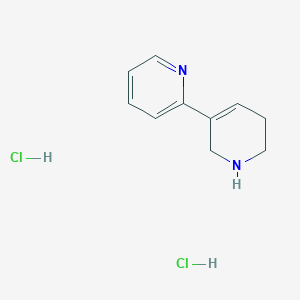

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Description

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride (CAS: 1803585-18-3) is a pyridine derivative with a tetrahydropyridinyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₄Cl₂N₂, and it has a molecular weight of 233.14 g/mol . This compound is supplied as a high-purity research chemical, suggesting applications in drug discovery, ligand synthesis, or receptor binding studies. Its dihydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for biological assays .

Properties

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGAWNQFHPUAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-18-3 | |

| Record name | 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce tetrahydropyridine derivatives .

Scientific Research Applications

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine Dihydrochloride

A key structural analog is 4-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride (CAS: 1909306-19-9). While sharing the same molecular formula and weight (C₁₀H₁₄Cl₂N₂ , 233.14 g/mol), the tetrahydropyridinyl group is attached to the pyridine ring at the 4-position instead of the 2-position . This positional isomerism can lead to differences in:

- Physicochemical properties : Altered logP (lipophilicity) and solubility due to steric and electronic effects.

- Biological activity: Substituent position influences receptor binding affinity and selectivity. For example, GABA receptor ligands often show marked selectivity changes with minor structural tweaks .

Table 1: Structural Comparison of Pyridine Derivatives

| Property | 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine Dihydrochloride | 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine Dihydrochloride |

|---|---|---|

| CAS Number | 1803585-18-3 | 1909306-19-9 |

| Molecular Formula | C₁₀H₁₄Cl₂N₂ | C₁₀H₁₄Cl₂N₂ |

| Substituent Position | 2-position | 4-position |

| Molecular Weight | 233.14 g/mol | 233.14 g/mol |

| Known Applications | Research chemical (life sciences) | Research chemical (life sciences) |

Functional Analogs: GABA Receptor Ligands

TPMPA is a selective GABAC receptor antagonist (Kb ~2 μM) with >100-fold selectivity over GABAA (Kb ~320 μM) and negligible activity at GABAB receptors . Key differences include:

- Functional Groups : TPMPA has a methylphosphinic acid group instead of a pyridine ring.

- Activity : The phosphinic acid group enhances GABAC receptor binding, while the pyridine moiety in 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine may favor interactions with other targets (e.g., serotonin or dopamine receptors) due to aromaticity .

Table 2: Pharmacological Comparison with TPMPA

| Property | This compound | TPMPA |

|---|---|---|

| Core Structure | Pyridine-linked tetrahydropyridine | Tetrahydropyridine + phosphinic acid |

| Receptor Selectivity | Not yet characterized | GABAC (Kb = 2 μM) |

| Selectivity Ratio | N/A | >100-fold (GABAC vs. GABAA) |

| Potential Applications | Ligand synthesis, receptor studies | Retinal GABAC receptor studies |

Research Findings and Implications

- Synthetic Utility : The synthesis of analogs like 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol () involves bromination and coupling reactions, underscoring the role of tetrahydropyridine derivatives as intermediates in medicinal chemistry .

- Receptor Interactions: While TPMPA’s GABAC selectivity is well-documented, the pyridine-based dihydrochlorides may interact with melanopsin-containing retinal ganglion cells () or serotonin transporters, warranting further study .

Biological Activity

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a heterocyclic compound with significant biological activity. This compound, characterized by its unique tetrahydropyridine and pyridine rings, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14Cl2N2. It contains two hydrochloride groups, enhancing its solubility and stability in biological systems. The structure is pivotal for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzyme inhibition:

- Neurotransmitter Interaction : It has been observed to interact with dopamine receptors and transporters, influencing dopaminergic signaling pathways. This interaction can modulate neurological functions and may have implications in treating disorders like Parkinson's disease.

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in neurotransmitter synthesis. This inhibition can alter biochemical pathways related to mood regulation and cognitive function .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Effects : The compound has shown potential in reducing oxidative stress by modulating the expression of genes involved in oxidative stress responses.

- Neuroprotective Properties : Studies suggest that it can protect neuronal cells from damage induced by neuroinflammatory processes, highlighting its potential in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Dopaminergic Modulation : A study demonstrated that this compound significantly increased dopamine levels in rodent models, suggesting its potential as a treatment for dopamine-related disorders.

- Neuroprotective Effects : Another investigation reported that the compound could reduce neuronal cell death in models of neuroinflammation. The results indicated a decrease in pro-inflammatory cytokines and an increase in antioxidant enzyme activity .

- Cytotoxicity Assessment : Research assessing cytotoxic effects on human liver microsomes showed no significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.